molecular formula C5H4N2O4S B1378142 4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid CAS No. 90993-85-4

4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid

Cat. No.: B1378142
CAS No.: 90993-85-4
M. Wt: 188.16 g/mol
InChI Key: MFGBLEMSPVIAGK-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxycarbonyl group and a carboxylic acid group attached to the thiadiazole ring.

Preparation Methods

The synthesis of 4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiosemicarbazide with diethyl oxalate, followed by cyclization and subsequent esterification to introduce the methoxycarbonyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The thiadiazole ring can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid can be compared with other thiadiazole derivatives, such as:

  • 4-(Methoxycarbonyl)-1,3,4-thiadiazole-2-carboxylic acid
  • 4-(Methoxycarbonyl)-1,2,3-thiadiazole-5-carboxylic acid These compounds share similar structural features but differ in the position of the functional groups on the thiadiazole ring. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxycarbonyl-1,2,5-thiadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4S/c1-11-5(10)3-2(4(8)9)6-12-7-3/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGBLEMSPVIAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid
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4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid

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